molecular formula C20H17NO3S2 B7796439 Pyrene-ACE-MTS

Pyrene-ACE-MTS

Cat. No. B7796439
M. Wt: 383.5 g/mol
InChI Key: URZKUTILUPDOKS-UHFFFAOYSA-N
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Description

Pyrene-ACE-MTS is a useful research compound. Its molecular formula is C20H17NO3S2 and its molecular weight is 383.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pyrene as a Probe Molecule : Pyrene has been used as a probe molecule to study interactions in mixtures of ionic liquids and solvents like acetonitrile using ultraviolet–visible (UV–vis) spectroscopy. It helps in understanding microstructure transformations and solvent-solute interactions (Zhu et al., 2016).

  • Electrochemical Polymerization of Pyrene : Pyrene has been electrochemically polymerized to produce oligopyrene, showing potential applications in organic electronic displays and electroluminescent devices due to its strong blue light emission properties (Huang et al., 2003).

  • Pyrene-fused Pyrazaacenes : Pyrene-fused pyrazaacenes, a type of nitrogenated ribbon-like polycyclic aromatic hydrocarbons, have been synthesized with thermal stabilities over 500 °C. They are a widely tuneable and highly stable platform for developing ribbon-like nitrogenated polycyclic aromatic hydrocarbons for a broad spectrum of applications (Mateo‐Alonso, 2014).

  • Pyrene-based π-conjugated Materials : Pyrene-based π-conjugated materials are considered ideal for application in semiconductor devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Research has been focused on functionalization strategies to overcome the quenching of efficiency at high concentrations or in solid-state by excimer emission (Feng et al., 2016).

  • Pyrene-based Metal Organic Frameworks : Pyrene-based ligands have been used in the synthesis of metal-organic frameworks (MOFs) due to their unique optical and electronic properties. These MOFs have shown promise in various applications such as luminescence, photocatalysis, adsorption and separation, heterogeneous catalysis, electrochemical applications, and bio-medical applications (Kinik et al., 2021).

  • Pyrene as a Fluorescent Probe : Pyrene and its derivatives have been employed as fluorescent probes for monitoring oxygen concentrations, thanks to their distinct photophysical characteristics. This property is particularly utilized in the study of pressure sensitive paint (PSP) and other monitoring applications (Basu & Rajam, 2004).

  • Excimer Formation in Pyrene : Understanding the nature of excimer formation in pyrene is essential in applications where pyrene’s fluorescence and emission properties are exploited. This includes applications in sensing, structure determination, and light harvesting among others (Pensack et al., 2018).

properties

IUPAC Name

3-methylsulfonylsulfanyl-N-pyren-1-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3S2/c1-26(23,24)25-12-11-18(22)21-17-10-8-15-6-5-13-3-2-4-14-7-9-16(17)20(15)19(13)14/h2-10H,11-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZKUTILUPDOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCC(=O)NC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801200659
Record name S-[3-Oxo-3-(1-pyrenylamino)propyl] methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801200659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

384342-64-7
Record name S-[3-Oxo-3-(1-pyrenylamino)propyl] methanesulfonothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=384342-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-[3-Oxo-3-(1-pyrenylamino)propyl] methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801200659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.